molecular formula C11H10N2O2 B2517629 Methyl 3-(1H-pyrazol-1-yl)benzoate CAS No. 168618-35-7

Methyl 3-(1H-pyrazol-1-yl)benzoate

Cat. No.: B2517629
CAS No.: 168618-35-7
M. Wt: 202.213
InChI Key: FNFWFAVDUMMRJN-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a pyrazole ring attached to a benzoate ester group

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives, which Methyl 3-(1H-pyrazol-1-yl)benzoate is a part of, have shown diverse biological activities . The reactivity of pyrazole towards electrophiles is enhanced , which may suggest potential interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Some pyrazole derivatives have shown preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models .

Molecular Mechanism

It is known that pyrazole derivatives can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that this compound may have the ability to form complex structures, potentially influencing its interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a refrigerated environment , suggesting that it may degrade or lose its effectiveness over time if not properly stored.

Metabolic Pathways

Given the enhanced reactivity of pyrazole derivatives towards electrophiles , it is possible that this compound may interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

The ability of pyrazole derivatives to form complex structures may influence their transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-bromobenzoic acid methyl ester with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrazol-3-yl)benzoate
  • 1,3-Diphenyl-1H-pyrazol-4-yl methyl benzoate
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

Methyl 3-(1H-pyrazol-1-yl)benzoate stands out due to its unique combination of a pyrazole ring and a benzoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-pyrazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-5-10(8-9)13-7-3-6-12-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFWFAVDUMMRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 3-hydrazinobenzoic acid (2.0 g), 1,1,3,3-tetramethoxypropane (2.2 ml) and conc. hydrochloric acid (2.4 ml) in methanol (10.0 ml) was heated under reflux for 2 hours, and the mixture was evaporated in vacuo. The residue was dissolved in ethyl acetate, washed with a saturated aqueous sodium bicarbonate solution and brine. The residue was obtained by evaporating solvent, and purified by column chromatography on silica gel eluting with dichloromethane. The fractions containing the desired product were collected and evaporated in vacuo to give methyl 3-(pyrazol-1-yl)benzoate (1.33 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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